2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)

Description

Properties

IUPAC Name |

[3-methyl-4-[4-(3-prop-2-enoyloxypropoxy)benzoyl]oxyphenyl] 4-(3-prop-2-enoyloxypropoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32O10/c1-4-30(34)40-20-6-18-38-26-12-8-24(9-13-26)32(36)42-28-16-17-29(23(3)22-28)43-33(37)25-10-14-27(15-11-25)39-19-7-21-41-31(35)5-2/h4-5,8-17,22H,1-2,6-7,18-21H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSYGWIDLYOJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

199930-19-3 | |

| Record name | Benzoic acid, 4-[3-[(1-oxo-2-propen-1-yl)oxy]propoxy]-, 1,1′-(2-methyl-1,4-phenylene) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199930-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20609877 | |

| Record name | 2-Methyl-1,4-phenylene bis{4-[3-(acryloyloxy)propoxy]benzoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174063-87-7 | |

| Record name | 2-Methyl-1,4-phenylene bis{4-[3-(acryloyloxy)propoxy]benzoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1,4-phenylene bis{4-[3-(acryloyloxy)propoxy]benzoate} | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)

This technical guide provides a comprehensive overview of the chemical compound 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate), a prominent liquid crystal diacrylate monomer. The information is tailored for researchers, scientists, and professionals engaged in drug development and material science, presenting its chemical identity, physicochemical properties, synthesis protocols, and key applications.

Chemical Identity and Structure

2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate), commonly referred to as RM257, is a synthetic organic molecule with the chemical formula C₃₃H₃₂O₁₀.[1][2][3][4] Its structure is characterized by a central 2-methyl-1,4-phenylene core, which is linked to two benzoate groups. Each benzoate group is further substituted with a 3-(acryloyloxy)propoxy spacer.[1] This molecular arrangement imparts both rigidity and photoreactive properties to the compound.

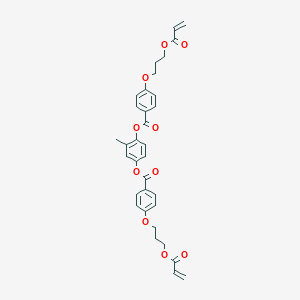

Below is a diagram representing the chemical structure of this molecule.

Caption: Chemical structure of 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₃₃H₃₂O₁₀[1][2][3][4] |

| Molecular Weight | 588.6 g/mol [1][2] |

| CAS Number | 174063-87-7[1][2][3][4] |

| Appearance | White to almost white powder to crystal[] |

| Melting Point | 71-75°C[6] |

| Density | 1.219 g/cm³[1] |

| Purity | Typically ≥95-98% (HPLC)[1][4][6][7] |

| Solubility | Soluble in acetonitrile[6] |

| Storage | Store long-term at -20°C or at room temperature in a dry, dark place.[2][4][][6] |

Synthesis Protocol

The synthesis of 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) is typically achieved through a multi-step process. A widely reported laboratory method involves a three-step sequential reaction: alkylation, acrylation, and esterification.[1]

Caption: Stepwise synthesis of the target compound.

Step 1: Synthesis of 4-(3-hydroxypropoxy)benzoic acid In this initial step, 4-Hydroxybenzoic acid is reacted with 3-chloropropanol.[1] The reaction is typically carried out in the presence of potassium carbonate (K₂CO₃) as a base in a dimethylformamide (DMF) solvent. The mixture is heated to 80°C for approximately 12 hours. This alkylation reaction introduces the propoxy spacer and yields 4-(3-hydroxypropoxy)benzoic acid with a reported yield of 85-90%.[1]

Step 2: Acrylation of the hydroxyl group The intermediate product from the first step, 4-(3-hydroxypropoxy)benzoic acid, undergoes acrylation. This is achieved by reacting it with acryloyl chloride in dichloromethane (DCM).[1] Triethylamine (TEA) is used as a base to neutralize the HCl byproduct. To minimize potential side reactions, this step is conducted at a reduced temperature of 0-5°C. The expected yield for this acrylation step is between 75-80%.[1]

Step 3: Esterification with 2-methylhydroquinone The final step is an esterification reaction. The acrylated benzoic acid derivative is reacted with 2-methylhydroquinone.[1] This reaction is facilitated by the use of 1,3-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The reaction is typically performed in tetrahydrofuran (THF) at room temperature to produce the final product, 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate).[1]

Applications in Research and Development

This liquid crystal diacrylate monomer is a versatile compound with a range of applications in advanced materials and biomedical fields.

Photopolymerization and Advanced Materials

One of the primary uses of this compound is in photopolymerization processes, where it acts as a monomer in UV-curable formulations.[1] These formulations are widely utilized in the production of coatings, adhesives, and inks. The presence of acrylate groups allows for rapid curing upon exposure to UV light, resulting in the formation of hard and durable films with excellent adhesion properties.[1] Its unique structure enables its use in the fabrication of advanced materials such as:

-

Liquid Crystal Elastomers (LCEs): These are smart materials that can exhibit large, reversible shape changes in response to external stimuli.[1]

-

Photonic Films: The liquid crystalline properties are harnessed to create films with specific optical properties.[1]

-

Gas Separation Membranes: The ordered structure of the resulting polymers can be tailored for selective gas permeability.[1]

Biomedical Applications

In the biomedical field, 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) has been investigated for its potential in tissue engineering. Its mechanical properties and the ability of the resulting polymers to support cell attachment and growth make it a candidate for creating scaffolding materials.[1] The acrylate functional groups can be cross-linked, which may enhance biocompatibility and reduce cytotoxicity in biological environments.[1] Furthermore, its use in forming resilient nanoparticles for drug delivery has been suggested, potentially protecting pharmaceuticals from degradation and enhancing their therapeutic effect.[]

References

- 1. 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) | 174063-87-7 | Benchchem [benchchem.com]

- 2. 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) | 174063-87-7 | FM154577 [biosynth.com]

- 3. 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) | C33H32O10 | CID 20807398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 6. 174063-87-7 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) AKSci W3799 [aksci.com]

- 7. 174063-87-7 Cas No. | 2-Methyl-1,4-phenylene bis{4-[3-(acryloyloxy)propoxy]benzoate} | Apollo [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate), a liquid crystal diacrylate monomer commonly known as RM257. This document outlines the synthetic pathway, experimental procedures, and key quantitative data.

Overview of the Synthetic Pathway

The synthesis of 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) is a multi-step process. The overall strategy involves the preparation of a key intermediate, 4-(3-(acryloyloxy)propoxy)benzoic acid, followed by its esterification with 2-methylhydroquinone.

The synthesis can be broken down into three primary stages:

-

Alkylation of 4-Hydroxybenzoic Acid: Introduction of a propoxy spacer by reacting 4-hydroxybenzoic acid with a suitable three-carbon synthon.

-

Acrylation of the Hydroxyl Group: Functionalization of the terminal hydroxyl group of the spacer with an acrylate moiety.

-

Esterification with 2-Methylhydroquinone: Coupling of two equivalents of the acrylate-functionalized benzoic acid with 2-methylhydroquinone to yield the final product.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Logical workflow for the synthesis of the target molecule.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the target molecule and its intermediates.

Step 1: Synthesis of 4-(3-Hydroxypropoxy)benzoic Acid

This step involves the Williamson ether synthesis to attach the propoxy spacer to the phenolic hydroxyl group of 4-hydroxybenzoic acid.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 4-(3-Hydroxypropoxy)benzoic Acid.

Procedure:

-

To a solution of 4-hydroxybenzoic acid in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) as a base.

-

Add 3-chloropropanol to the mixture.

-

Heat the reaction mixture with stirring. A typical reaction temperature is 80°C for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-(3-hydroxypropoxy)benzoic acid.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 4-Hydroxybenzoic Acid | 138.12 | 1.0 | - |

| 3-Chloropropanol | 94.54 | 1.1 | - |

| Potassium Carbonate | 138.21 | 2.0 | - |

| 4-(3-Hydroxypropoxy)benzoic Acid | 196.19 | - | 85-90 |

Step 2: Synthesis of 4-(3-(Acryloyloxy)propoxy)benzoic Acid

This step involves the acrylation of the terminal hydroxyl group of the previously synthesized intermediate.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 4-(3-(Acryloyloxy)propoxy)benzoic Acid.

Procedure:

-

Dissolve 4-(3-hydroxypropoxy)benzoic acid in anhydrous dichloromethane (DCM) in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Add triethylamine (TEA) to the solution to act as a base.

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly add acryloyl chloride dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with dilute acid (e.g., 1M HCl) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 4-(3-Hydroxypropoxy)benzoic Acid | 196.19 | 1.0 | - |

| Acryloyl Chloride | 90.51 | 1.1 | - |

| Triethylamine | 101.19 | 1.2 | - |

| 4-(3-(Acryloyloxy)propoxy)benzoic Acid | 250.24 | - | 75-80 |

Step 3: Synthesis of 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)

This is the final esterification step, coupling the acrylate-functionalized benzoic acid with 2-methylhydroquinone.

Reaction Scheme:

Caption: Final esterification to yield the target molecule.

Procedure:

-

Dissolve 4-(3-(acryloyloxy)propoxy)benzoic acid (2 equivalents), 2-methylhydroquinone (1 equivalent), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in THF dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate).

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Purity (%) |

| 4-(3-(Acryloyloxy)propoxy)benzoic Acid | 250.24 | 2.0 | - |

| 2-Methylhydroquinone | 124.14 | 1.0 | - |

| DCC | 206.33 | 2.2 | - |

| DMAP | 122.17 | 0.1 | - |

| Final Product | 588.60 | - | ≥97 (HPLC) |

Characterization Data

-

¹H-NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic protons from the benzoate and methyl-phenylene rings.

-

Vinyl protons of the acrylate groups (typically in the range of 5.8-6.4 ppm).

-

Methylene protons of the propoxy spacer.

-

A singlet for the methyl group on the central phenyl ring.

-

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl carbons of the ester and acrylate groups.

-

Aromatic carbons.

-

Vinyl carbons of the acrylate groups.

-

Methylene carbons of the propoxy spacer.

-

Methyl carbon.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

Strong C=O stretching vibrations for the ester and acrylate groups.

-

C=C stretching for the acrylate and aromatic rings.

-

C-O stretching for the ether and ester linkages.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product (588.60 g/mol ).

This guide provides a comprehensive framework for the synthesis of 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate). Researchers should adapt and optimize the described procedures based on their laboratory conditions and available analytical instrumentation. Standard laboratory safety precautions should be followed throughout all experimental procedures.

References

In-Depth Technical Guide to the Core Properties of RM257 Liquid Crystal Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the reactive mesogen RM257, a foundational component in the development of advanced liquid crystal (LC) materials and polymer networks. This document consolidates key physical, chemical, and electro-optical data, outlines detailed experimental protocols for its characterization, and presents visual representations of its chemical structure and application workflows.

Core Properties of RM257

RM257, with the chemical name 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate), is a widely utilized diacrylate reactive mesogen.[1] Its rigid core and flexible acrylate end groups allow for photo-polymerization, forming highly cross-linked and stable polymer networks with retained liquid crystalline order.[2][3] This property is crucial for applications in liquid crystal displays (LCDs), polymer-stabilized liquid crystals (PSLCs), and advanced optical films.[4][5]

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of RM257 is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 174063-87-7 | [1] |

| Molecular Formula | C₃₃H₃₂O₁₀ | [1] |

| Molecular Weight | 588.6 g/mol | [1] |

| Appearance | White powder or micro-crystalline solid | [1] |

| Nematic Phase Range | 67 °C to 130 °C | [2][3] |

| Clearing Point | ~126.2 °C - 130 °C | [3][6] |

Optical and Electro-Optical Properties

The anisotropic nature of the RM257 molecule gives rise to key optical and electro-optical properties that are critical for its application in display technologies. These properties are summarized in Table 2. It is important to note that while data for pure RM257 is limited, values are often characterized in mixtures with other liquid crystals such as E7 or 5CB.[7][8]

| Property | Value | Notes | Reference |

| Birefringence (Δn) | ~0.18 | At 589 nm | [9][10] |

| Dielectric Anisotropy (Δε) | Data for pure RM257 is not readily available. A value of -1.8 has been reported for a polymer segment derived from RM257. | The sign and magnitude of Δε are crucial for determining the response of the LC to an electric field. | [11] |

| Elastic Constants (K₁₁, K₂₂, K₃₃) | Data for pure RM257 is not readily available. | These constants describe the energy required for splay, twist, and bend deformations of the LC director field. |

Experimental Protocols

This section provides detailed methodologies for the characterization of RM257.

Synthesis and Purification of RM257

While RM257 is commercially available, a general synthesis procedure for similar mesogens involves a multi-step process. A representative synthesis for a mono-acrylate derivative of RM257 is outlined below, which can be adapted for the di-acrylate structure.[6]

Materials:

-

4-(3-hydroxypropoxy)benzoic acid

-

2-methylhydroquinone

-

Acryloyl chloride

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Silica gel for column chromatography

Procedure:

-

Esterification: React 4-(3-hydroxypropoxy)benzoic acid with 2-methylhydroquinone in the presence of DCC and a catalytic amount of DMAP in DCM to form the diol intermediate.

-

Acrylation: React the diol intermediate with acryloyl chloride in the presence of TEA in DCM at 0 °C.

-

Work-up: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Preparation of a Polymer-Stabilized Liquid Crystal (PSLC) Cell

Materials:

-

Indium tin oxide (ITO) coated glass substrates

-

Polyimide (PI) alignment layer solution

-

RM257 monomer

-

Host liquid crystal (e.g., E7 or 5CB)

-

Photoinitiator (e.g., Irgacure 651)

-

UV-curable sealant with spacer beads

-

UV light source (365 nm)

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates with a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.

-

Alignment Layer Coating: Spin-coat a thin layer of a polyimide alignment solution onto the ITO surface of each substrate.

-

Curing and Rubbing: Cure the PI-coated substrates in an oven according to the manufacturer's instructions. After cooling, gently rub the PI surface in a single direction with a velvet cloth to induce a preferential alignment direction for the liquid crystal molecules.

-

Cell Assembly: Apply a UV-curable sealant containing spacer beads of a desired diameter (e.g., 5 µm) to the perimeter of one substrate. Assemble the second substrate on top with the rubbing directions either parallel or anti-parallel, creating a cell with a defined gap.

-

Curing the Sealant: Expose the edges of the cell to UV light to cure the sealant.

-

Liquid Crystal Filling: In a vacuum chamber, fill the cell with a mixture of the host liquid crystal, RM257 (typically 1-10 wt%), and a small amount of photoinitiator (e.g., 0.1-1 wt%) via capillary action.

-

Photopolymerization: Place the filled cell in a temperature-controlled stage and expose it to a uniform UV light source (365 nm) to polymerize the RM257. The exposure time and intensity will depend on the specific composition of the mixture.

Measurement of Birefringence (Δn)

The birefringence of RM257 can be measured using an Abbe refractometer or by analyzing the transmission spectrum of a filled liquid crystal cell. A common method involves using a polarizing optical microscope and a Berek compensator.

Procedure using a Compensator:

-

Prepare a planar aligned liquid crystal cell filled with RM257.

-

Place the cell on the rotating stage of a polarizing optical microscope.

-

Rotate the stage to a position of maximum brightness (45° between the LC director and the polarizer).

-

Insert a Berek compensator and adjust it to achieve optical extinction (a dark state).

-

The optical retardation (Γ) can be read from the compensator.

-

The birefringence (Δn) is calculated using the formula: Δn = Γ / d, where d is the cell gap.

Measurement of Dielectric Anisotropy (Δε)

The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations.

Procedure:

-

Prepare two liquid crystal cells, one with planar alignment and one with homeotropic alignment, both filled with RM257.

-

Use an LCR meter to measure the capacitance of the planar aligned cell (C⊥) and the homeotropic aligned cell (C∥) at a specific frequency (e.g., 1 kHz).

-

The dielectric permittivities are calculated using the formula: ε = (C * d) / (ε₀ * A), where C is the capacitance, d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity.

-

The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.

Measurement of Elastic Constants (K₁₁, K₂₂, K₃₃)

The Frank elastic constants can be determined by measuring the threshold voltage for the Fréedericksz transition in appropriately prepared liquid crystal cells.

Procedure for K₁₁ (Splay):

-

Prepare a planar aligned cell with a known thickness.

-

Apply an AC voltage across the cell and observe the optical transmission between crossed polarizers.

-

The threshold voltage (Vth) for the splay Fréedericksz transition is the voltage at which the transmission begins to change.

-

The splay elastic constant is calculated using the formula: K₁₁ = ε₀ * Δε * (Vth / π)².

Similar procedures in twisted and bend-aligned cells can be used to determine K₂₂ and K₃₃, respectively.

Visualizations

Chemical Structure of RM257

Caption: Chemical structure of the RM257 monomer.

Experimental Workflow for PSLC Cell Fabrication and Characterization

Caption: Workflow for PSLC cell fabrication and characterization.

Photopolymerization of RM257

Caption: Photopolymerization process of RM257.

References

- 1. dakenchem.com [dakenchem.com]

- 2. dakenchem.com [dakenchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. dakenam.com [dakenam.com]

- 6. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fast copolymer network liquid crystals for tunable birefringence colors [opg.optica.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to RM257 (CAS Number: 174063-87-7) for Researchers, Scientists, and Drug Development Professionals

An Introduction to the Reactive Mesogen RM257

RM257, with the chemical name 1,4-Bis-[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene, is a versatile diacrylate liquid crystal monomer.[1][2] It is a reactive mesogen, meaning it exhibits liquid crystalline properties and contains reactive end groups that allow it to be polymerized into a solid network.[3][4] This unique combination of properties makes RM257 a valuable material in a range of applications, from advanced display technologies to potential uses in the biomedical field. This technical guide provides a comprehensive overview of RM257, including its chemical and physical properties, synthesis and polymerization protocols, and current and potential applications, with a focus on its relevance to researchers in materials science and drug development.

Physicochemical Properties of RM257

A thorough understanding of the fundamental properties of RM257 is essential for its application in research and development. The following tables summarize the key chemical and physical characteristics of this compound.

Table 1: Chemical Properties of RM257

| Property | Value |

| CAS Number | 174063-87-7[5] |

| Molecular Formula | C₃₃H₃₂O₁₀[1][5][6] |

| Molecular Weight | 588.60 g/mol [5][6][7] |

| IUPAC Name | 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) |

| Synonyms | 1,4-Bis-[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene[1][2] |

| Purity | Typically ≥97% |

Table 2: Physical Properties of RM257

| Property | Value |

| Appearance | White to off-white solid/powder[6] |

| Density | 1.219 g/cm³[6][7] |

| Mesophase Behavior | Crystalline 64°C Nematic 126°C Isotropic (Cr 64 N 126 I)[8] |

| Solubility | Soluble in solvents like toluene, dichloromethane (DCM), chloroform, and dimethylformamide.[4] Insoluble in water.[4] |

| Storage Temperature | 2-8°C |

Synthesis and Polymerization

RM257 is a commercially available compound, but understanding its synthesis can be valuable for researchers interested in modifying its structure. A general synthesis approach involves the reaction of 2-methylhydroquinone with 4-(3-acryloyloxypropoxy)benzoic acid.

The true utility of RM257 lies in its ability to be polymerized, typically through photopolymerization, to form highly ordered, crosslinked networks. This process is fundamental to its application in liquid crystal displays and other advanced materials.

Experimental Protocol: Photopolymerization of RM257 to Form a Liquid Crystal Polymer Network

This protocol describes a general method for the UV curing of RM257 to create a polymer network.

Materials:

-

RM257 monomer

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPAP)

-

Solvent (e.g., toluene)

-

Glass substrates

-

UV light source (e.g., 365 nm)

Procedure:

-

Preparation of the RM257 Mixture:

-

Dissolve RM257 in toluene to a desired concentration (e.g., 20% w/v).

-

Add a photoinitiator to the solution (e.g., 1-2 wt% relative to RM257).

-

Thoroughly mix the solution until the photoinitiator is completely dissolved. The mixture should be protected from light to prevent premature polymerization.

-

-

Cell Assembly:

-

Prepare two clean glass substrates. For aligned polymer networks, the substrates can be coated with an alignment layer (e.g., rubbed polyimide).

-

Assemble the glass substrates into a cell with a defined thickness using spacers (e.g., 10-20 µm).

-

-

Filling the Cell:

-

Introduce the RM257 mixture into the cell via capillary action.

-

-

Photopolymerization (UV Curing):

-

Expose the filled cell to a UV light source with a specific wavelength (e.g., 365 nm) and intensity for a defined period. The curing time will depend on the concentration of the photoinitiator, the intensity of the UV light, and the desired degree of polymerization.

-

-

Post-Curing and Characterization:

-

After UV exposure, the RM257 will have polymerized into a solid film within the cell.

-

The resulting polymer network can be characterized using techniques such as polarized optical microscopy (POM) to observe the liquid crystal texture, differential scanning calorimetry (DSC) to determine phase transitions, and Fourier-transform infrared spectroscopy (FTIR) to confirm the polymerization of the acrylate groups.

-

Experimental workflow for the photopolymerization of RM257.

Applications of RM257

The unique properties of RM257 have led to its widespread use in several high-tech applications.

Liquid Crystal Displays (LCDs)

The primary application of RM257 is in the manufacturing of liquid crystal displays, particularly in polymer-stabilized vertical alignment (PS-VA) LCDs. In these displays, a small amount of RM257 is mixed with a liquid crystal host and then polymerized in situ. The resulting polymer network helps to stabilize the liquid crystal molecules, leading to faster switching times, wider viewing angles, and improved contrast ratios. The polymer network can reduce the backflow effect in VA-LCDs, which is a major cause of slow response times.[3]

Organic Electronics and Photonics

The ability to form well-defined, anisotropic polymer networks makes RM257 a candidate for applications in organic electronics and photonics. These ordered structures can be used to create optical films with specific polarization properties, waveguides, and components for optical data storage.

Potential in Drug Delivery and Biomedical Applications

The field of drug delivery is constantly seeking new materials that can provide controlled and targeted release of therapeutic agents. While research on RM257 for drug delivery is still in its early stages, the principles of using liquid crystal polymers for such applications are being explored.

The ordered structure of polymerized RM257 could potentially be used to create nanoporous matrices for the encapsulation and controlled release of drugs. The release kinetics could be influenced by the crosslink density of the polymer network and the orientation of the liquid crystal domains.

Logical relationship for potential drug delivery using RM257.

However, a critical consideration for any material intended for biomedical use is its biocompatibility. As an acrylate-based polymer, the biocompatibility of polymerized RM257 would need to be thoroughly investigated. In vitro cytotoxicity assays, such as those described in the ISO 10993 standards, would be necessary to assess its potential for causing cell damage.[9][10] Studies on the biocompatibility of other acrylate-based polymers used in medical devices can provide a starting point for such investigations.

Conclusion

RM257 is a reactive mesogen with a unique set of properties that have made it a key component in modern liquid crystal display technology. Its ability to form highly ordered, crosslinked polymer networks through photopolymerization opens up possibilities for a wide range of applications in optics, electronics, and potentially in the biomedical field. For researchers and professionals in drug development, the exploration of liquid crystal polymers like those derived from RM257 for controlled release systems presents an exciting, albeit challenging, frontier. Future research will need to focus on tailoring the polymer network structure for specific drug release profiles and, most importantly, on rigorously evaluating the biocompatibility of these materials to ensure their safety for any potential therapeutic applications.

References

- 1. 1,4-Bis-[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene | 174063-87-7 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. dakenchem.com [dakenchem.com]

- 4. rsc.org [rsc.org]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Rm257; Reactive Mesogens257; 174063-87-7 Rm257; at Best Price in Hong Kong | Daken Chemical Limited [tradeindia.com]

- 7. dakenchem.com [dakenchem.com]

- 8. SYNTHON Chemicals Shop | 1,4-Bis[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 9. Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 10. m.youtube.com [m.youtube.com]

The Reactive Mesogen RM257: A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

The reactive mesogen RM257, a key component in the formulation of advanced liquid crystal (LC) materials, has garnered significant attention for its versatile applications, particularly in the fields of liquid crystal displays (LCDs) and liquid crystal elastomers (LCEs). This technical guide provides a comprehensive overview of the core properties of RM257, including its molecular characteristics, and delves into its applications with a focus on experimental protocols and the underlying chemical mechanisms.

Core Molecular and Physical Properties

RM257, chemically known as 2-methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate), is a diacrylate liquid crystal monomer. Its chemical structure allows for photopolymerization, a process that "locks" the liquid crystalline order into a solid polymer network, forming the basis for many of its applications.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₂O₁₀ | [1][2][3] |

| Molecular Weight | 588.60 g/mol | [1][2][3] |

| CAS Number | 174063-87-7 | [1] |

| Appearance | White powder or micro-crystal solid | |

| Nematic to Isotropic Transition Temperature | 126.2 °C |

Applications in Advanced Materials

The unique properties of RM257 make it a critical component in several advanced materials:

-

Liquid Crystal Displays (LCDs): In vertically aligned (VA) LCDs, the addition of a small amount of RM257 can eliminate the "optical bounce" (OB) phenomenon, which is a manifestation of the backflow effect that increases response time. Upon polymerization, the RM257 forms a polymer network that stabilizes the liquid crystal directors.

-

Liquid Crystal Elastomers (LCEs): LCEs are soft, anisotropic materials that can exhibit large, reversible shape changes in response to external stimuli like heat or light. RM257 is a fundamental building block in the synthesis of LCEs, often in combination with other monomers and cross-linkers, for applications in soft robotics and as artificial muscles.

-

Porous Polymeric Microspheres: RM257 can be used in the fabrication of porous microspheres through a process of temperature-induced droplet formation followed by photopolymerization. These materials have potential applications in stimulus-responsive cargo uptake and release.

Experimental Protocols

Synthesis of a Polymer-Network Liquid Crystal (PNLC) System

This protocol describes the preparation of a PNLC system using RM257 and the nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB).

Materials:

-

RM257 (diacrylate reactive mesogen)

-

5CB (low molecular weight liquid crystal)

-

DMPA (2,2-dimethoxy-2-phenylacetophenone, photoinitiator)

-

Polyimide-rubbed glass cells

Procedure:

-

A precursor solution is prepared by mixing RM257, 5CB, and DMPA. A typical composition is 6% RM257, 93.5% 5CB, and 0.5% DMPA by weight.[4]

-

The mixture is heated to 80 °C and stirred for 2 hours to ensure homogeneity.

-

The precursor solution is then injected into a polyimide-rubbed glass cell, which promotes a planar alignment of the liquid crystal molecules.

-

The cell is exposed to UV light (365 nm) at an intensity of 10 mW/cm² for a duration of 10 minutes to initiate photopolymerization of the RM257.[2]

-

This process results in the formation of a cross-linked polymer network of RM257 scaffolding the 5CB liquid crystal.

Fabrication of Liquid Crystal Elastomers (LCEs)

This protocol outlines a two-step process for the synthesis of monodomain nematic main-chain LCEs.

Materials:

-

RM257 (diacrylate mesogen)

-

EDDET (2,2'-(ethylenedioxy)diethanethiol, flexible spacer)

-

PETMP (pentaerythritol tetrakis(3-mercaptopropionate), cross-linker)

Procedure:

-

First Step (Michael Addition): RM257, EDDET, and PETMP are polymerized via a Michael addition reaction to form a polydomain elastomer with unreacted excess acrylate functional groups.

-

Second Step (Photochemical Reaction): The resulting polydomain elastomer is elongated to align the liquid crystal domains, forming a monodomain structure. This is followed by a photochemical reaction, typically initiated by UV light, which cross-links the remaining acrylate groups. This second step "programs" the monodomain structure, enabling reversible shape actuation upon heating and cooling through the isotropic transition temperature.

Experimental and Logical Workflows

The following diagrams illustrate key experimental and logical workflows related to the application of RM257.

References

The Solubility of RM257 in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the reactive mesogen RM257 (2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)) in common organic solvents. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize RM257 in their applications. The guide details qualitative solubility, experimental protocols for solubility determination, and a workflow for the preparation of liquid crystalline elastomers.

Introduction to RM257

RM257 is a widely used bifunctional reactive mesogen. Its chemical structure, containing two acrylate groups, allows it to be polymerized, typically via photopolymerization, to form cross-linked liquid crystal polymer networks.[1] These networks are integral to a variety of applications, including in the fabrication of liquid crystal displays (LCDs), optical films, and stimuli-responsive materials. Understanding the solubility of the RM257 monomer is critical for the formulation of precursor mixtures and the overall processing of these advanced materials.

Solubility of RM257 Monomer

While extensive quantitative solubility data for RM257 in a range of organic solvents is not widely available in public literature, qualitative solubility and practical observations from various studies provide valuable guidance. RM257 is a white powder at room temperature.[2]

Qualitative Solubility Data

The solubility of the RM257 monomer in several common organic solvents is summarized in the table below. It is important to note that the polymerized form, poly(RM257), is generally insoluble but will swell in many of these solvents.[3]

| Solvent | Chemical Formula | Polarity | Solubility of RM257 Monomer |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Soluble |

| Chloroform | CHCl₃ | Polar aprotic | Soluble |

| Toluene | C₇H₈ | Nonpolar | Soluble (heating may be required) |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar aprotic | Soluble (dissolves without heating) |

| Acetone | C₃H₆O | Polar aprotic | Insoluble (poly(RM257) swells) |

| Chloroform | CHCl₃ | Polar aprotic | Insoluble (poly(RM257) swells) |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Insoluble (poly(RM257) swells) |

| Dioxane | C₄H₈O₂ | Nonpolar | Insoluble (poly(RM257) swells) |

| Ethanol | C₂H₅OH | Polar protic | Insoluble (poly(RM257) swells) |

| Ethyl Acetate | C₄H₈O₂ | Polar aprotic | Insoluble (poly(RM257) swells) |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble (poly(RM257) swells) |

| Isopropyl Alcohol | C₃H₈O | Polar protic | Insoluble (poly(RM257) swells) |

| Pyridine | C₅H₅N | Polar aprotic | Insoluble (poly(RM257) swells) |

| Xylene | C₈H₁₀ | Nonpolar | Insoluble (poly(RM257) swells) |

Note: The information on the insolubility of poly(RM257) is included to provide a comprehensive view of the material's behavior pre- and post-polymerization.

Practical Example of a Solution Preparation

A common application involves dissolving RM257 in a solvent to create a mixture for the fabrication of liquid crystal polymer films. For instance, RM257 is often dissolved in dichloromethane (DCM) to prepare mixtures with other liquid crystals, such as 5CB.[3] In another procedure, 4 grams of RM257 are dissolved in 1.6 grams of toluene by heating to 80°C, indicating that while soluble, heating can be necessary to achieve desired concentrations in certain solvents.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like RM257 in an organic solvent. This method is based on the principle of finding the minimum volume of solvent required to completely dissolve a known mass of solute at a specific temperature.

Materials and Equipment

-

RM257 powder

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with stoppers

-

Burette (calibrated)

-

Magnetic stirrer and stir bars (optional)

-

Water bath or heating plate for temperature control

-

Vortex mixer

Procedure

-

Preparation: Ensure all glassware is clean and dry.

-

Weighing the Solute: Accurately weigh a specific amount of RM257 (e.g., 100 mg) and place it into a vial or test tube.

-

Solvent Addition: Carefully add the selected organic solvent to the vial in small, measured increments from a burette.

-

Dissolution: After each addition of the solvent, securely stopper the vial and agitate it vigorously using a vortex mixer or a magnetic stirrer until the solid is fully dispersed.

-

Observation: Observe the solution to see if the solid has completely dissolved. If not, continue adding small, measured volumes of the solvent.

-

Endpoint Determination: The endpoint is reached when the last of the solid RM257 has just dissolved, resulting in a clear solution.

-

Data Recording: Record the total volume of solvent added.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).

Solubility ( g/100 mL) = (Mass of RM257 (g) / Volume of solvent (mL)) x 100

-

Temperature Control: For determining solubility at different temperatures, perform the entire procedure within a temperature-controlled water bath or on a heating plate.

Workflow for Preparation of Liquid Crystalline Elastomers (LCEs)

The following diagram illustrates a typical workflow for the preparation of Liquid Crystalline Elastomers (LCEs) using RM257. This process involves the dissolution of RM257, mixing with other components, and subsequent curing to form the final elastomer.

References

Nematic phase behavior of 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)

An In-Depth Technical Guide on the Nematic Phase Behavior of 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) (RM257)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nematic phase behavior of the liquid crystal monomer 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate), commonly known as RM257. This document summarizes key quantitative data, details experimental protocols for characterization, and presents visual representations of the material's phase transitions.

Chemical Structure:

-

IUPAC Name: 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)

RM257 is a widely utilized photoreactive liquid crystal diacrylate monomer.[3] Its molecular structure, featuring a central 2-methyl-1,4-phenylene core linked to two benzoate groups with acryloyloxypropoxy spacers, provides the rigidity and photoreactivity essential for applications in liquid crystal elastomers (LCEs), photonic films, and other advanced materials.[3]

Nematic Phase Behavior and Transition Temperatures

RM257 exhibits a thermotropic nematic liquid crystal phase over a specific temperature range. The transition from a crystalline solid to a nematic phase and subsequently to an isotropic liquid is a key characteristic of this material. The reported phase transition temperatures for pure RM257 vary slightly across different studies, which is common due to variations in sample purity and experimental conditions.

Table 1: Phase Transition Temperatures of Pure RM257

| Phase Transition | Temperature Range (°C) | Experimental Method | Reference |

| Crystal to Nematic (TC-N) | 67 - 71.7 | DSC, POM | [5][6] |

| Nematic to Isotropic (TN-I) | 126.2 - 130 | DSC, POM | [5][6][7] |

The nematic phase of RM257 can be supercooled below its melting point.[6] The temperature range of the nematic phase can be significantly broadened by chemical modifications, such as the alkylation of one of the acrylate groups.[6]

The phase behavior of RM257 is also influenced when it is part of a mixture. For instance, when mixed with the nematic liquid crystal 5CB, the nematic-to-isotropic phase transition temperature (TN-I) of the mixture increases with higher concentrations of RM257.[8]

Table 2: Nematic-to-Isotropic Phase Transition Temperatures (TN-I) of RM257 in 5CB Mixtures

| RM257 Concentration in 5CB (wt%) | TN-I (°C) |

| 2 | 38.2 |

| 4 | 39.7 |

| 6 | 41.1 |

| 8 | 42.5 |

| 10 | 44.3 |

| 12 | 45.9 |

Data extracted from a study on multifunctional sensors based on liquid crystals scaffolded in nematic polymer networks.[8]

Experimental Protocols for Characterization

The characterization of the nematic phase of RM257 typically involves three key analytical techniques: Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to determine the temperatures and enthalpies of phase transitions in liquid crystals.[9]

Objective: To measure the heat flow associated with the phase transitions of RM257 and determine the transition temperatures (TC-N and TN-I) and corresponding enthalpy changes.

Methodology:

-

Sample Preparation: A small amount of RM257 (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Thermal Program:

-

The sample is heated from room temperature to a temperature above the isotropic phase (e.g., 150 °C) at a controlled heating rate (e.g., 10 °C/min).

-

The sample is then cooled back to room temperature at a controlled cooling rate (e.g., 10 °C/min).

-

A second heating scan is often performed to observe the thermal behavior on a sample with a known thermal history.[10]

-

-

Data Analysis: The heat flow is plotted as a function of temperature. Endothermic peaks on heating correspond to the crystal-to-nematic and nematic-to-isotropic transitions.[11] The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is a crucial technique for the visual identification of liquid crystal phases based on their unique optical textures.[12] The birefringence of the nematic phase makes it optically active between crossed polarizers.[13]

Objective: To visually observe the phase transitions of RM257 and identify the characteristic textures of the crystalline, nematic, and isotropic phases.

Methodology:

-

Sample Preparation: A small amount of RM257 is placed on a clean glass microscope slide and covered with a coverslip. The sample is then placed in a hot stage on the microscope.

-

Microscope Setup: The microscope is equipped with two polarizers, one placed before the sample (polarizer) and one after (analyzer), oriented perpendicular to each other (crossed polarizers).[12]

-

Observation during Temperature Change:

-

The sample is heated slowly while being observed through the microscope.

-

Crystalline Phase: At lower temperatures, a crystalline structure is observed.

-

Nematic Phase: Upon reaching the TC-N, the crystalline structure melts into a birefringent fluid with a characteristic texture (e.g., Schlieren or threaded).[6] This phase will appear bright and colored under the crossed polarizers.

-

Isotropic Phase: At the TN-I, the sample becomes optically isotropic and appears dark under the crossed polarizers, as the liquid no longer rotates the plane of polarized light.

-

-

Cooling: The sample is then cooled from the isotropic phase to observe the formation of the nematic and crystalline phases.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the molecular arrangement and structural order within the different phases of a liquid crystal.[14] In the nematic phase, XRD patterns show diffuse scattering that indicates short-range positional order but long-range orientational order.

Objective: To characterize the molecular ordering in the crystalline, nematic, and isotropic phases of RM257.

Methodology:

-

Sample Preparation: RM257 is loaded into a thin-walled glass capillary tube (typically 0.5-1.0 mm diameter) and sealed. The capillary is then mounted in a temperature-controlled sample holder.

-

Instrument Setup: A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. A 2D area detector is used to collect the scattered X-rays.

-

Data Collection at Different Temperatures:

-

Isotropic Phase: An XRD pattern is collected above the TN-I. This will show a broad, diffuse ring, characteristic of a liquid with no long-range order.

-

Nematic Phase: The sample is cooled into the nematic phase. The XRD pattern will exhibit two diffuse crescents or arcs at wide angles, corresponding to the average intermolecular distance, and potentially a diffuse scattering at small angles related to the molecular length.[15] If the sample is aligned (e.g., by a magnetic field), the diffuse rings will sharpen into spots.

-

Crystalline Phase: The sample is further cooled into the crystalline phase. The XRD pattern will show sharp Bragg reflection peaks, indicative of a long-range periodic structure.

-

-

Data Analysis: The scattering vector (q) or the scattering angle (2θ) is used to calculate characteristic distances (d-spacings) in the material using Bragg's law.

References

- 1. 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) | 174063-87-7 | FM154577 [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) | 174063-87-7 | Benchchem [benchchem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. osti.gov [osti.gov]

- 6. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Multifunctional sensors based on liquid crystals scaffolded in nematic polymer networks - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08030J [pubs.rsc.org]

- 9. bhu.ac.in [bhu.ac.in]

- 10. m.youtube.com [m.youtube.com]

- 11. cskscientificpress.com [cskscientificpress.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. The world of liquid crystals as seen through X-ray diffraction – Laboratoire de physique des Solides [lps.u-psud.fr]

- 15. barron.rice.edu [barron.rice.edu]

The Mesogenic Nature of RM257 Diacrylate Monomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reactive mesogen 2-methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate), commonly known as RM257, is a pivotal diacrylate monomer in the field of liquid crystal (LC) materials and polymer science. Its significance stems from its distinct mesogenic properties, which allow for the formation of ordered, anisotropic structures upon polymerization. This technical guide provides a comprehensive overview of the core mesogenic characteristics of RM257, detailing its physicochemical properties, experimental characterization protocols, and the fundamental relationship between its molecular structure and liquid crystalline behavior. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced materials for applications ranging from liquid crystal displays (LCDs) to sophisticated drug delivery systems.

Physicochemical and Mesogenic Properties of RM257

RM257 is a thermotropic liquid crystal, meaning it exhibits liquid crystalline phases as a function of temperature. The molecule's rigid core, composed of three phenyl rings, coupled with flexible propoxyacrylate end-groups, imparts the necessary anisotropy for the formation of a nematic liquid crystal phase over a broad temperature range.

Table 1: General Physicochemical Properties of RM257

| Property | Value | Reference |

| IUPAC Name | 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) | [1] |

| CAS Number | 174063-87-7 | [1] |

| Molecular Formula | C₃₃H₃₂O₁₀ | [1] |

| Molecular Weight | 588.6 g/mol | [1] |

| Appearance | White powder or micro-crystals | [1] |

Table 2: Mesogenic and Thermal Properties of RM257

| Parameter | Temperature (°C) | Method | Reference |

| Crystal to Nematic Transition (T_KN) | ~67 - 71.7 | DSC, POM | [2][3] |

| Nematic to Isotropic Transition (T_NI) / Clearing Point | ~126.2 - 130 | DSC, POM | [2][3] |

| Nematic Phase Range | ~67 - 130 | DSC, POM | [3] |

Note: The exact transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions.

Experimental Characterization of Mesogenic Properties

The investigation of the liquid crystalline behavior of RM257 involves several key analytical techniques. Detailed methodologies for these experiments are provided below to facilitate replication and further research.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of RM257 powder into a standard aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (e.g., 150 °C).

-

Hold the sample at this isotropic temperature for a few minutes to erase any thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to the initial temperature.

-

Perform a second heating scan under the same conditions to observe the thermal transitions of the material with a more defined thermal history.

-

-

Data Analysis: The endothermic peaks on the heating scan correspond to the crystal-to-nematic and nematic-to-isotropic phase transitions. The onset temperature of the peak is typically taken as the transition temperature.

Polarized Optical Microscopy (POM)

POM is a crucial technique for the visual identification of liquid crystal phases based on their unique optical textures.

Experimental Protocol:

-

Sample Preparation: Place a small amount of RM257 powder on a clean glass microscope slide and cover it with a coverslip.

-

Heating Stage: Position the slide on a hot stage connected to a temperature controller.

-

Microscope Setup: Place the hot stage on the stage of a polarizing microscope equipped with crossed polarizers.

-

Observation:

-

Heat the sample slowly while observing it through the microscope.

-

Upon melting, the birefringent nematic phase will appear as a brightly colored, textured fluid. The specific texture (e.g., Schlieren or threaded) can provide further information about the nematic phase.

-

Continue heating until the sample becomes completely dark, indicating the transition to the isotropic liquid phase (clearing point).

-

Slowly cool the sample from the isotropic phase to observe the formation of the nematic phase again.

-

X-ray Diffraction (XRD)

XRD provides information about the molecular arrangement and ordering within the liquid crystal phases.

Experimental Protocol:

-

Sample Preparation: Load the RM257 sample into a capillary tube or onto a temperature-controlled sample holder.

-

Instrument Setup: Mount the sample in an X-ray diffractometer equipped with a temperature-controlled stage.

-

Data Acquisition:

-

Heat the sample to the desired temperature within the nematic phase.

-

Expose the sample to a monochromatic X-ray beam.

-

Collect the diffraction pattern using a 2D detector.

-

-

Data Analysis:

-

In the nematic phase, the XRD pattern will typically show a diffuse halo at wide angles, corresponding to the average distance between the long axes of the molecules, and a more diffuse scattering at small angles, indicating the lack of long-range positional order.

-

Analysis of the diffraction patterns can provide information about the average intermolecular distance and the degree of orientational order.

-

Structure-Property Relationship and Visualization

The mesogenic properties of RM257 are a direct consequence of its molecular architecture. The following diagrams illustrate the key relationships and experimental workflows.

Caption: Relationship between RM257's molecular structure and its mesogenic properties.

References

Commercial Suppliers and Technical Guide for RM257 Liquid Crystal

This technical guide provides an in-depth overview of the reactive mesogen RM257, a key component in the formulation of advanced liquid crystal (LC) materials. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential technical data, outlines experimental protocols, and visualizes key processes. The information is sourced from commercial suppliers and relevant scientific literature.

Introduction to RM257

RM257 is a diacrylate reactive mesogen that exhibits a nematic liquid crystal phase.[1][2][3] Its chemical structure, featuring a rigid core and flexible acrylate end groups, allows it to be aligned in a liquid crystalline state and subsequently polymerized to form a stable, cross-linked network.[1][2] This unique property makes RM257 a versatile material for a wide range of applications, including polymer-stabilized liquid crystal displays (PS-LCDs), liquid crystal elastomers (LCEs), and advanced optical films.[1][2]

Commercial Availability

RM257 is available from several chemical suppliers specializing in liquid crystals and electronic materials. Researchers can procure this material from the following companies:

-

Daken Chemical: A China-based supplier of fine chemicals, including a range of RM materials.[2][3]

-

Palica Chem: A manufacturer of specialty chemicals, offering RM257 with stated high quality.[1]

-

Qingdao QY Liquid Crystal Co., Ltd.: A Chinese manufacturer specializing in nematic liquid crystals for various applications.

-

SYNTHON Chemicals: A German supplier of fine chemicals and liquid crystals for research and development.

It is recommended to contact these suppliers directly to obtain the latest product specifications, pricing, and availability.

Physicochemical Properties

RM257 is a white powder in its solid state at room temperature.[1] The key physical and chemical properties of RM257 are summarized in the table below. This data has been compiled from various supplier information and scientific publications.

| Property | Value |

| Chemical Name | 2-methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) |

| Synonyms | 1,4-Bis[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene |

| CAS Number | 174063-87-7 |

| Molecular Formula | C₃₃H₃₂O₁₀ |

| Molecular Weight | 588.60 g/mol |

| Appearance | White Powder |

| Purity | Typically ≥97% (some suppliers offer >99%) |

| Solubility | Soluble in organic solvents such as toluene. |

| Density | 0.96 g/cm³[2] |

Thermal and Optical Properties

The defining characteristic of RM257 is its liquid crystalline behavior over a specific temperature range. The phase transition temperatures are critical for processing and application.

| Property | Value |

| Crystalline to Nematic (Cr-N) | 67 °C |

| Nematic to Isotropic (N-I) | 127 °C[1] |

| Thermal Conductivity (Nematic Phase) | 0.14 W/m·K (parallel to director) |

| 0.24 W/m·K (perpendicular to director) |

Note: Birefringence (Δn) and dielectric anisotropy (Δε) values are not consistently reported by all suppliers. Researchers should consult specific product data sheets for this information.

Chemical Structure and Polymerization

The chemical structure of RM257 is central to its function. The rigid core provides the mesogenic properties, while the terminal acrylate groups are reactive sites for polymerization.

Caption: Chemical structure of the RM257 molecule.

The polymerization of RM257 is typically initiated by ultraviolet (UV) light in the presence of a photoinitiator. The process involves the free-radical polymerization of the acrylate groups, leading to a cross-linked polymer network that locks in the liquid crystal alignment.

Experimental Protocols

While specific experimental conditions will vary depending on the application, a general workflow for the preparation of a polymer-stabilized liquid crystal (PSLC) cell using RM257 is outlined below.

Materials

-

RM257 liquid crystal

-

Host liquid crystal (e.g., a nematic LC mixture)

-

Photoinitiator (e.g., Irgacure 651)

-

Solvent (e.g., toluene, if necessary for mixing)

-

Indium tin oxide (ITO) coated glass substrates

-

Alignment layer material (e.g., polyimide)

-

Spacers to control cell gap

General Workflow for PSLC Cell Fabrication

The following diagram illustrates a typical workflow for fabricating a PSLC cell with RM257.

References

Methodological & Application

Application Notes and Protocols for the Photopolymerization of 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photopolymerization of the liquid crystal diacrylate monomer, 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate), commonly known as RM257. This document includes detailed experimental protocols for the synthesis of photopolymerized materials for potential applications in drug delivery and tissue engineering, methods for their characterization, and a summary of relevant data.

Applications

The unique properties of 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) (RM257), a polymerizable liquid crystal monomer, make it a versatile material for a range of advanced applications.[1][2] Upon photopolymerization, it forms a highly crosslinked, anisotropic polymer network. This structure imparts unique mechanical, optical, and biological properties to the resulting material, making it a candidate for use in liquid crystal elastomers (LCEs), photonic films, and biomedical devices.[2]

Drug Delivery: The crosslinked polymer matrix formed from RM257 can be engineered to encapsulate therapeutic agents. The release of these agents can potentially be controlled by the liquid crystalline phase transitions of the polymer network, which can be triggered by external stimuli such as temperature. This allows for the development of "smart" drug delivery systems.

Tissue Engineering: The biocompatibility of polyacrylate-based materials, combined with the ability to create structured and porous scaffolds, makes photopolymerized RM257 a promising candidate for tissue engineering applications.[1][2][3][4] Liquid crystal elastomers can mimic the mechanical properties of biological tissues, and their anisotropic nature can provide topographical cues to guide cell adhesion, alignment, and proliferation.[3][4]

Experimental Protocols

Materials and Equipment

| Material/Equipment | Supplier/Specifications |

| 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) (RM257) | Purity: ≥96% |

| Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA) | Standard laboratory grade |

| Solvent (e.g., Dichloromethane, DCM) | Anhydrous, analytical grade |

| Model Drug (e.g., Ibuprofen) | For drug release studies |

| Porogen (e.g., Sodium Chloride, NaCl) | Sieved to desired particle size |

| UV Curing System | 365 nm wavelength, variable intensity |

| Magnetic Stirrer and Hotplate | Standard laboratory equipment |

| Glass molds or slides | For film casting |

| Spectrophotometer (UV-Vis) | For drug release quantification |

| Scanning Electron Microscope (SEM) | For morphological analysis |

| Differential Scanning Calorimeter (DSC) | For thermal analysis |

| Fourier-Transform Infrared (FTIR) Spectrometer | For chemical characterization |

Protocol 1: Photopolymerization for Drug Delivery Application

This protocol describes the preparation of a drug-loaded polymer film.

Workflow:

Figure 1: Workflow for preparing a drug-loaded polymer film.

Procedure:

-

Preparation of the Polymer-Drug Solution:

-

In a glass vial, dissolve 1 g of RM257 and 0.02 g of the photoinitiator (DMPA, 2% w/w) in 5 mL of dichloromethane (DCM).

-

Once fully dissolved, add 0.1 g of the model drug (e.g., Ibuprofen) to the solution.

-

Stir the mixture at room temperature until a homogeneous solution is obtained.

-

-

Film Casting and Curing:

-

Pour the solution into a glass petri dish or a custom-made mold.

-

Allow the solvent to evaporate completely in a fume hood at room temperature. This will result in a thin film of the monomer, photoinitiator, and drug mixture.

-

Place the film under a UV lamp (365 nm) for 10-15 minutes to initiate photopolymerization. The curing time may need to be optimized based on the UV light intensity.

-

-

Characterization:

-

Drug Release Study:

-

Cut a known weight and dimension of the cured film.

-

Immerse the film in a known volume of phosphate-buffered saline (PBS, pH 7.4) at 37°C with gentle agitation.

-

At predetermined time intervals, withdraw aliquots of the PBS and replace with fresh PBS to maintain sink conditions.

-

Analyze the concentration of the released drug in the aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

-

-

Morphological and Chemical Analysis:

-

Characterize the surface morphology of the polymer film using Scanning Electron Microscopy (SEM).

-

Confirm the polymerization and the presence of the drug using Fourier-Transform Infrared (FTIR) spectroscopy.

-

-

Protocol 2: Fabrication of a Porous Scaffold for Tissue Engineering

This protocol details the fabrication of a porous scaffold using a salt-leaching technique.

Workflow:

Figure 2: Workflow for fabricating a porous tissue engineering scaffold.

Procedure:

-

Preparation of Monomer-Porogen Mixture:

-

In a heated vessel, melt 1 g of RM257 at a temperature above its melting point but below the degradation temperature of the photoinitiator (consult DSC data).

-

Add 0.02 g of the photoinitiator (DMPA) and stir until dissolved.

-

Add 3 g of sieved sodium chloride (NaCl) particles (porogen) of the desired size range (e.g., 100-200 µm) to the molten monomer.

-

Thoroughly mix to ensure a homogeneous distribution of the porogen within the monomer.

-

Pack the mixture into a mold of the desired shape.

-

-

Scaffold Fabrication:

-

Expose the mold to UV light (365 nm) for 15-20 minutes to photopolymerize the monomer around the salt particles.

-

After curing, immerse the scaffold in deionized water for 48 hours, changing the water periodically, to leach out the NaCl.

-

Freeze-dry the scaffold to remove the water and obtain a porous structure.

-

-

Characterization:

-

Porosity Measurement: The porosity of the scaffold can be determined using liquid displacement methods or calculated from the weights and densities of the polymer and porogen.

-

Morphological Analysis: Use SEM to visualize the pore structure, interconnectivity, and pore size distribution of the scaffold.

-

Biocompatibility Assay:

-

Sterilize the scaffold using an appropriate method (e.g., ethylene oxide or ethanol washes followed by UV irradiation).

-

Seed the scaffold with a relevant cell line (e.g., fibroblasts or osteoblasts).

-

Assess cell viability and proliferation at different time points using assays such as MTT or Live/Dead staining.

-

Observe cell attachment and morphology on the scaffold using SEM.

-

-

Data Presentation

Photopolymerization Kinetics

The kinetics of photopolymerization can be studied using techniques like photo-differential scanning calorimetry (photo-DSC) and real-time infrared (RTIR) spectroscopy.[4][5]

| Parameter | Photo-DSC | Real-Time IR (RTIR) |

| Principle | Measures the heat flow during polymerization. | Monitors the decrease in the acrylate double bond absorption peak. |

| Data Obtained | Rate of polymerization, conversion vs. time, induction time. | Rate of polymerization, conversion vs. time. |

| Typical Conditions | Isothermal, under UV irradiation of known intensity. | Continuous monitoring of IR spectrum during UV exposure. |

Characterization of Polymerized Material

| Property | Characterization Technique | Typical Results for RM257-based Polymers |

| Chemical Structure | FTIR Spectroscopy | Disappearance of the acrylate double bond peak (~1635 cm⁻¹), confirming polymerization. |

| Morphology | Scanning Electron Microscopy (SEM) | Can reveal a dense, smooth surface for films or a porous, interconnected network for scaffolds. |

| Thermal Properties | Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) and liquid crystal phase transitions. |

| Crystallinity | X-Ray Diffraction (XRD) | Broad amorphous halo for the crosslinked polymer, indicating a lack of long-range crystalline order. |

| Mechanical Properties | Tensile Testing | The Young's modulus and elongation at break can be determined to assess the material's stiffness and flexibility. |

Signaling Pathways

The interaction of cells with a biomaterial scaffold is a complex process involving various signaling pathways that govern cell adhesion, proliferation, and differentiation. While specific signaling pathways for RM257-based polymers are not extensively documented, a general understanding of cell-material interactions can be illustrated.

The initial step in cell-material interaction is the adsorption of proteins from the culture medium onto the material surface. These adsorbed proteins then mediate cell attachment through integrin receptors on the cell membrane. This binding triggers a cascade of intracellular signaling events.

Figure 3: General signaling pathway for cell-biomaterial interaction.

This diagram illustrates that upon interaction with the polymer scaffold, proteins from the surrounding biological fluid adsorb to the surface. These proteins then present binding sites for cellular integrin receptors. This integrin binding leads to the activation of intracellular signaling cascades, such as the Focal Adhesion Kinase (FAK) pathway, which in turn influences the organization of the actin cytoskeleton and activates downstream signaling pathways like the MAPK/ERK and RhoA pathways. These signaling events ultimately regulate cellular responses such as adhesion, proliferation, and differentiation. The specific surface chemistry and topography of the photopolymerized RM257 scaffold will influence the types and conformations of adsorbed proteins, thereby modulating these cellular responses.

References

- 1. drosophila.biology.kent.edu [drosophila.biology.kent.edu]

- 2. Liquid Crystal Elastomers—A Path to Biocompatible and Biodegradable 3D-LCE Scaffolds for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spiedigitallibrary.org [spiedigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for RM257-Based Resins in 3D Printing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, 3D printing, and evaluation of RM257-based resins for advanced applications in biomedical research and drug development. The protocols outlined below offer detailed methodologies for resin preparation, 3D printing of scaffolds, and subsequent characterization to ensure reproducible and reliable results.

Introduction to RM257-Based Resins